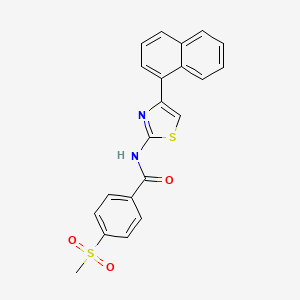
4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H16N2O3S2 and its molecular weight is 408.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide , with a CAS number of 941883-53-0, is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H18N2O3S2, with a molecular weight of 422.5 g/mol. The structure features a methylsulfonyl group attached to a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Properties
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to this compound have been screened against various bacterial and fungal strains:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Minimum inhibitory concentrations (MICs) reported are as low as 6.25 µg/mL for some derivatives .
- Antifungal Activity : It also exhibits antifungal properties against strains like Candida albicans and Candida krusei, with MIC values comparable to standard antifungal agents .
Antitumor Activity
Thiazole derivatives, including the compound , have been investigated for their potential antitumor effects. Studies indicate that certain structural modifications enhance cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions on the thiazole ring have demonstrated IC50 values below those of established chemotherapeutics like doxorubicin .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
- Signal Transduction Interference : It could disrupt signaling pathways critical for cancer cell proliferation or survival.
- Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:
- Synthesis and Screening : A study synthesized various thiazole derivatives and evaluated their antibacterial and antifungal activities. The most potent compounds exhibited MIC values significantly lower than those of standard antibiotics .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that electron-donating groups on the aromatic rings enhance biological activity, while specific substitutions on the thiazole moiety are crucial for maintaining efficacy against microbial targets .
Data Summary Table
Properties
IUPAC Name |
4-methylsulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)16-11-9-15(10-12-16)20(24)23-21-22-19(13-27-21)18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHWXQFKHCZCPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














